4,5,8-Trimetilquinolin-2-ol

Descripción general

Descripción

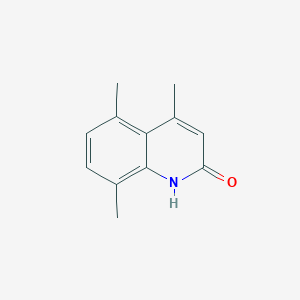

4,5,8-Trimethylquinolin-2-ol is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Aplicaciones Científicas De Investigación

4,5,8-Trimethylquinolin-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Mode of Action

Quinoline derivatives have been known to exhibit diverse biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The specific interactions of 4,5,8-Trimethylquinolin-2-ol with its targets and the resulting changes are subjects of ongoing research.

Métodos De Preparación

The synthesis of 4,5,8-Trimethylquinolin-2-ol can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of microwave-assisted synthesis, clay catalysts, or solvent-free conditions can enhance the efficiency and yield of the reaction . Industrial production methods often involve the use of recyclable catalysts and green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

4,5,8-Trimethylquinolin-2-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .

Comparación Con Compuestos Similares

4,5,8-Trimethylquinolin-2-ol can be compared with other quinoline derivatives such as 4,6,8-trimethylquinolin-2-ol and 4,5,8-trimethylquinolin-2-ol While these compounds share a similar core structure, their unique substituents and functional groups confer distinct chemical and biological properties

Actividad Biológica

4,5,8-Trimethylquinolin-2-ol is a quinoline derivative with promising biological activities. This compound, with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol, has been the subject of various studies investigating its potential therapeutic applications, particularly in antimicrobial and anticancer domains .

Antimicrobial Properties

Research has indicated that 4,5,8-Trimethylquinolin-2-ol exhibits significant antimicrobial activity against various pathogens. A study evaluating its efficacy against several microorganisms found that it demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 19 |

| Staphylococcus aureus | 17 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

| Salmonella typhimurium | 12 |

| Klebsiella pneumoniae | 10 |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 4,5,8-Trimethylquinolin-2-ol has also been explored. Quinoline derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

A specific study highlighted its mechanism of action, which involves the modulation of cell cycle progression and induction of apoptosis through caspase activation. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines were reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 18 |

These findings underscore the potential of this compound as an effective anticancer agent .

The biological activity of 4,5,8-Trimethylquinolin-2-ol is attributed to its ability to interact with various biological targets. Quinoline derivatives often exhibit multiple mechanisms such as:

- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : They may inhibit specific enzymes involved in tumor progression or microbial survival.

- Cell Cycle Regulation : The compound can induce cell cycle arrest at different phases, leading to reduced cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of several quinoline derivatives, including 4,5,8-trimethylquinolin-2-ol, showed that it effectively inhibited growth in a range of pathogenic bacteria and fungi. The study emphasized its potential use in treating infections caused by resistant strains .

- Cancer Research : Another significant investigation focused on the anticancer effects of this compound on human breast cancer cells. The results demonstrated that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Propiedades

IUPAC Name |

4,5,8-trimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUGOXHPDJPRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)NC2=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296527 | |

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53761-43-6 | |

| Record name | NSC109754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.